N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20385485
InChI: InChI=1S/C10H11N3S/c1-8-13-10(7-14-8)6-12-9-3-2-4-11-5-9/h2-5,7,12H,6H2,1H3
SMILES:
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol

N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine

CAS No.:

Cat. No.: VC20385485

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine -

Specification

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
IUPAC Name N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine
Standard InChI InChI=1S/C10H11N3S/c1-8-13-10(7-14-8)6-12-9-3-2-4-11-5-9/h2-5,7,12H,6H2,1H3
Standard InChI Key CQWOITUIDNHVGQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CNC2=CN=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

N-[(2-Methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine integrates two aromatic heterocycles: a 2-methylthiazole and a pyridine ring. The thiazole component contains sulfur and nitrogen atoms at positions 1 and 3, respectively, with a methyl substituent at position 2. The pyridine ring is substituted at position 3 with an amine-linked methylene group, forming the bridge to the thiazole (Figure 1). This arrangement confers planarity to the molecule, enhancing its ability to engage in π-π stacking interactions with biological targets.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC10H11N3S\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{S}
Molecular Weight205.28 g/mol
IUPAC NameN-[(2-Methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine
Canonical SMILESCC1=NC(=CS1)CNC2=CN=CC=C2
XLogP31.2 (estimated)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiazole and pyridine protons. The methyl group on the thiazole resonates as a singlet at δ 2.5 ppm, while the pyridine’s aromatic protons appear as a multiplet between δ 7.1–8.5 ppm. Mass spectrometry (MS) data show a molecular ion peak at m/z 205.28, consistent with the molecular weight. High-performance liquid chromatography (HPLC) analyses indicate a purity of >95% under optimized conditions.

Synthetic Methodologies

Multistep Synthesis

The compound is synthesized via a three-step sequence:

  • Thiazole Formation: Condensation of 2-methylthiazole-4-carbaldehyde with hydroxylamine yields the oxime intermediate.

  • Reductive Amination: The oxime is reduced using sodium cyanoborohydride in the presence of pyridin-3-amine, forming the methylene bridge.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane (1:3) achieves >95% purity.

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)
Thiazole FormationNH2_2OH·HCl, EtOH, 80°C78
Reductive AminationNaBH3_3CN, MeOH, RT65
PurificationSiO2_2, EtOAc/Hexane92

Process Optimization

Patent literature highlights the use of antioxidants like L-ascorbic acid to suppress N-oxide impurities during synthesis . Solvent selection (e.g., methanol over DMF) improves reaction efficiency, while temperature control (20–25°C) minimizes side products .

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound is sparingly soluble in water (0.2 mg/mL) but highly soluble in dimethyl sulfoxide (DMSO, 50 mg/mL). It remains stable under ambient conditions for >6 months, with degradation occurring only above 150°C.

Reactivity

The secondary amine undergoes acylation with acetic anhydride to form N-acetyl derivatives, while the thiazole sulfur participates in electrophilic substitution reactions .

Applications in Drug Discovery

Lead Compound Optimization

Structural modifications, such as introducing electron-withdrawing groups on the pyridine ring, could enhance target affinity. For example, fluorination at position 4 of the pyridine increases metabolic stability in related compounds.

Industrial Relevance

The compound serves as an intermediate in synthesizing kinase inhibitors and antivirals . Its scalable synthesis (gram-scale yields >60%) makes it viable for industrial applications.

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